Enantiomer-Dependent DPP‑4 Inhibitory Potency: (1R,3R,5R) vs (1S,3S,5S) Biological Activity
The (1R,3R,5R) enantiomer is essentially inactive as a DPP‑4 inhibitor, whereas the (1S,3S,5S) enantiomer is a potent inhibitor with Ki = 0.6 nM (saxagliptin parent molecule). [1] reports that contamination with as little as 0.1 % of the R‑enantiomer can reduce the overall DPP‑4 inhibitory potency of saxagliptin by approximately 40 %, underscoring the profound stereochemical sensitivity of the target enzyme. This establishes the (1R,3R,5R) compound as a mandatory analytical reference for quantifying chiral impurity levels and ensuring that the active pharmaceutical ingredient meets the required enantiomeric purity specification.
| Evidence Dimension | DPP‑4 inhibitory potency reduction caused by R‑enantiomer contamination |
|---|---|
| Target Compound Data | 0.1 % (1R,3R,5R)-enantiomer contamination reduces saxagliptin potency by ≈40 % |
| Comparator Or Baseline | 100 % (1S,3S,5S)-enantiomer (saxagliptin) with Ki = 0.6 nM [2] |
| Quantified Difference | ≈40 % potency loss at 0.1 % R‑enantiomer |
| Conditions | In vitro human DPP‑4 enzyme inhibition assay [2]; chiral purity requirement confirmed by pharmacopeial monograph [3] |
Why This Matters
Procurement of the exact (1R,3R,5R) enantiomer is essential to establish detection limits and quantify enantiomeric purity, as even trace levels of the wrong enantiomer dramatically alter biological readouts and regulatory compliance.
- [1] Kuujia News. Saxagliptin‑Intermediate 3: Der entscheidende Faktor in der chemischen Synthese von Saxagliptin. 2025. (Citing Augeri et al., J. Med. Chem. 2005). View Source
- [2] Augeri, D. J.; Robl, J. A.; Betebenner, D. A.; et al. J. Med. Chem. 2005, 48 (15), 5025–5037. View Source
- [3] European Pharmacopoeia. Saxagliptin Hydrochloride Monograph. EDQM, Strasbourg, France. View Source
